Indigo Carmine's FDA-Approved Status for Ureteral Visualization vs. Off-Label Alternatives
Indigo carmine (as indigotindisulfonate sodium) is the only dye with an FDA-approved indication for use as a visualization aid in the cystoscopic assessment of ureteral integrity in adults following urological and gynecological surgical procedures [1]. In contrast, commonly used alternatives such as methylene blue, phenazopyridine, and sodium fluorescein are used off-label for this indication and lack this specific FDA approval [1]. This regulatory status directly impacts procurement decisions, risk management, and reimbursement in clinical settings.
| Evidence Dimension | FDA Approval Status for Ureteral Cystoscopy |
|---|---|
| Target Compound Data | FDA-approved (2022) |
| Comparator Or Baseline | Methylene Blue: Not FDA-approved for this indication; Phenazopyridine: Not FDA-approved for this indication; Sodium Fluorescein: Not FDA-approved for this indication |
| Quantified Difference | Approved vs. Off-label use |
| Conditions | U.S. FDA regulatory review for medical devices/diagnostics |
Why This Matters
Procurement of an FDA-approved agent ensures regulatory compliance, reduces institutional liability, and may be required for reimbursement in specific clinical procedures.
- [1] Bludigo (indigotindisulfonate sodium) Injection Prescribing Information. Provepharm Inc., 2024. View Source
